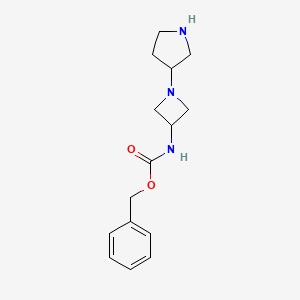
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and an azetidine ring, making it a unique structure in the field of organic chemistry .
Preparation Methods
The synthesis of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with 1-(pyrrolidin-3-yl)azetidine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Indole derivatives: Indole compounds have a different core structure but may have overlapping applications in medicine and biology.
Pyrrolone derivatives: These compounds have a similar nitrogen-containing ring structure and are studied for their biological potential.
The uniqueness of this compound lies in its combination of the benzyl, pyrrolidine, and azetidine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
1131594-93-8 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
benzyl N-(1-pyrrolidin-3-ylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C15H21N3O2/c19-15(20-11-12-4-2-1-3-5-12)17-13-9-18(10-13)14-6-7-16-8-14/h1-5,13-14,16H,6-11H2,(H,17,19) |
InChI Key |
QMNGNCBYHVEHES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















